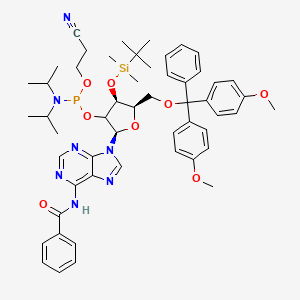

3'-TBDMS-Bz-rA Phosphoramidite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C53H66N7O8PSi |

|---|---|

分子量 |

988.2 g/mol |

IUPAC 名称 |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-47-46(68-70(10,11)52(5,6)7)44(66-51(47)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38)33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46+,47?,51-,69?/m1/s1 |

InChI 键 |

HRYAQLIYKSXPET-CQTJLTTESA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 3'-TBDMS-Bz-rA Phosphoramidite for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-TBDMS-Bz-rA phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. As a protected nucleoside phosphoramidite, it enables the controlled, sequential addition of adenosine residues to a growing RNA chain during solid-phase synthesis. Its robust design, featuring specific protecting groups, ensures high fidelity and stability throughout the synthesis process, making it indispensable for the production of therapeutic and research-grade RNA, including antisense oligonucleotides, siRNAs, and mRNA.[1][2]

This technical guide provides an in-depth overview of this compound, including its chemical structure, key features, and detailed protocols for its application in automated RNA synthesis and subsequent deprotection.

Chemical Structure and Key Features

The structure of this compound is meticulously designed for optimal performance in solid-phase RNA synthesis. It consists of an adenosine nucleoside with several key chemical modifications that serve as temporary protecting groups:

-

5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle provides a reactive site for the coupling of the next phosphoramidite monomer.[3]

-

N6-Benzoyl (Bz): The exocyclic amine of the adenine base is protected by a benzoyl group. This base-labile group prevents unwanted side reactions during the synthesis cycles.[2]

-

2'-O-tert-Butyldimethylsilyl (TBDMS): The 2'-hydroxyl group of the ribose is protected by a bulky TBDMS group. This fluoride-labile group is crucial for preventing 2',5'-phosphodiester bond formation and potential chain cleavage during synthesis.[4][][6] Its steric bulk can, however, slightly reduce coupling efficiency compared to less hindered DNA phosphoramidites.[4]

-

3'-O-(β-Cyanoethyl-N,N-diisopropyl)phosphoramidite: This reactive group at the 3'-position is activated during the coupling step to form a phosphite triester linkage with the 5'-hydroxyl of the growing oligonucleotide chain.[7]

Quantitative Data Summary

The efficiency of RNA synthesis using this compound is influenced by various factors, including the choice of activator, coupling time, and the specific deprotection protocol. The following tables summarize key quantitative data derived from experimental protocols.

Table 1: Typical Solid-Phase Synthesis Cycle Parameters

| Parameter | Typical Value | Notes |

| Per-cycle Coupling Efficiency | 98 - 99.5% | Dependent on activator, coupling time, and synthesizer.[3][8] |

| Coupling Time | 3 - 10 minutes | Shorter times can be achieved with more potent activators like BTT.[9][10] |

| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) | BTT is known to reduce coupling times compared to tetrazole.[9] |

Table 2: Typical Post-Synthesis Yields for a 20-mer Oligonucleotide

| Parameter | Typical Value |

| Overall Yield (post-synthesis, pre-purification) | 60 - 80% |

| Overall Yield (post-purification) | 30 - 50% |

Table 3: Deprotection Conditions for TBDMS-Protected RNA

| Deprotection Step | Reagent | Temperature | Duration |

| Base and Phosphate Deprotection | |||

| Standard | Ammonium hydroxide/ethanol (3:1 v/v) | Room Temperature or 55°C | 17 hours (RT) or 2 hours (55°C)[4] |

| UltraFast | Ammonium hydroxide/methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes[11] |

| UltraMild | Ethanolic Methylamine/Aqueous Methylamine (EMAM) | Room Temperature | 4 - 17 hours |

| 2'-O-TBDMS Deprotection | |||

| Standard (DMT-off) | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65°C | 2.5 hours[11] |

| Standard (DMT-on) | Triethylamine trihydrofluoride (TEA·3HF) and Triethylamine (TEA) in DMSO | 65°C | 2.5 hours[11] |

| Alternative | 1M Tetrabutylammonium fluoride (TBAF) in THF | Room Temperature | 24 hours[6] |

| Alternative | Ammonium Fluoride (aqueous) | Not specified | Not specified[12] |

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound in the synthesis of RNA oligonucleotides.

Automated Solid-Phase RNA Synthesis Cycle

This protocol outlines the four main steps of a single cycle in automated solid-phase RNA synthesis.

-

Deblocking (Detritylation): The synthesis begins with the removal of the 5'-DMT protecting group from the solid support-bound nucleoside (or the last added nucleotide). This is achieved by treating the support with an acidic solution, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The liberated DMT cation is orange and can be quantified by UV-Vis spectrophotometry to monitor coupling efficiency.[3][13]

-

Coupling: The this compound, dissolved in anhydrous acetonitrile to a concentration of 0.1 M, is activated by an activating agent (e.g., 0.25 M ETT). The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[9][14]

-

Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, they are permanently blocked. This is typically done using a mixture of acetic anhydride and N-methylimidazole.[3]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. This completes the addition of one nucleotide.[3]

These four steps are repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection Workflow

After the desired RNA sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process.

-

Cleavage from Support and Base/Phosphate Deprotection: The solid support is treated with a basic solution to cleave the succinyl linker, releasing the oligonucleotide. This same step also removes the cyanoethyl groups from the phosphate backbone and the benzoyl protecting groups from the nucleobases. A common reagent for this is a mixture of ammonium hydroxide and methylamine (AMA), which is highly efficient.[11]

-

2'-O-TBDMS Group Removal: The TBDMS groups are stable to the basic conditions used in the previous step and require a fluoride-containing reagent for their removal. A widely used reagent is triethylamine trihydrofluoride (TEA·3HF) in an organic solvent like DMSO. The reaction is typically heated to drive it to completion.[11] It is crucial that the TBDMS groups are removed last to prevent RNA degradation during the basic deprotection of other groups.[6]

-

Quenching and Desalting: The deprotection reaction is quenched, and the resulting crude RNA solution, which contains salts and small organic molecules, is desalted. This can be achieved through methods like ethanol precipitation or using specialized purification cartridges.[11]

-

Purification: The final full-length RNA oligonucleotide is purified from any failure sequences. Common methods include high-performance liquid chromatography (HPLC) (either reverse-phase or anion-exchange) and polyacrylamide gel electrophoresis (PAGE).[1][8]

References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]

- 2. 3′-TBDMS-Bz-rA Phosphoramidite | AxisPharm [axispharm.com]

- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 4. phenomenex.com [phenomenex.com]

- 6. glenresearch.com [glenresearch.com]

- 7. oligosolutions.com [oligosolutions.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. patents.justia.com [patents.justia.com]

- 11. glenresearch.com [glenresearch.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. twistbioscience.com [twistbioscience.com]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 3'-TBDMS-Bz-rA Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-TBDMS-Bz-rA phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA). As a benzoyl-protected adenosine phosphoramidite featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the 2'-hydroxyl position, it offers stability and high reactivity, making it a cornerstone for the production of RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. This guide provides a comprehensive overview of its structure, properties, and detailed protocols for its use in solid-phase RNA synthesis.

Core Properties and Specifications

The successful synthesis of high-fidelity RNA oligonucleotides is critically dependent on the purity and stability of the phosphoramidite monomers. The key properties of this compound are summarized below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅₃H₆₆N₇O₈PSi |

| Molecular Weight | 988.19 g/mol |

| CAS Number | 104992-55-4 |

| Appearance | White to off-white powder |

| Purity | ≥97% (HPLC) |

Handling and Storage

| Parameter | Recommendation |

| Storage Temperature | -20°C |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) |

| Precautions | Keep protected from moisture and light |

Chemical Structure and Functionality

The structure of this compound is meticulously designed for its role in automated RNA synthesis. Each protecting group serves a specific and crucial function to ensure the correct sequence is assembled with high fidelity.

Key Structural Features:

-

5'-DMT (Dimethoxytrityl) Group: This acid-labile group protects the 5'-hydroxyl, preventing self-polymerization. Its removal at the beginning of each coupling cycle allows for the stepwise addition of the next nucleotide.

-

N⁶-Benzoyl (Bz) Group: The exocyclic amine of the adenine base is protected by a benzoyl group to prevent side reactions during synthesis. This group is removed during the final deprotection step.

-

2'-TBDMS (tert-butyldimethylsilyl) Group: The TBDMS group provides robust protection for the 2'-hydroxyl of the ribose sugar. Its stability is essential to prevent chain branching and degradation during synthesis. It is typically removed post-synthesis using a fluoride-based reagent.

-

3'-Phosphoramidite Moiety: This reactive group, containing a diisopropylamino ligand and a cyanoethyl protecting group, enables the efficient formation of the phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

Caption: Functional components of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in automated solid-phase RNA synthesis.

Reagent Preparation

-

Phosphoramidite Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. Ensure the solvent contains less than 30 ppm of water.

-

Activator Solution: A 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or a 0.25 M solution of 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile is recommended for activation.

-

Other Reagents: Standard capping, oxidation, and detritylation solutions for oligonucleotide synthesis are required.

Automated Solid-Phase RNA Synthesis Cycle

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition.

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Detailed Steps:

-

Detritylation: The acid-labile 5'-DMT protecting group on the support-bound nucleotide is removed using a solution of trichloroacetic acid in dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The this compound solution and the activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing RNA chain. A coupling time of 3-6 minutes is generally recommended.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion-mutant sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphotriester using an iodine solution.

Post-Synthesis Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Caption: Workflow for post-synthesis cleavage and deprotection of the RNA oligonucleotide.

Detailed Protocol:

-

Cleavage and Base Deprotection: The solid support is treated with a solution of aqueous ammonium hydroxide/methylamine (AMA) at 65°C for 10-20 minutes. This cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.

-

2'-TBDMS Deprotection: After evaporation of the AMA solution, the oligonucleotide is resuspended in a solution of triethylamine trihydrofluoride (TEA·3HF) and heated at 65°C for approximately 2.5 hours to remove the 2'-TBDMS groups.

-

Purification: The fully deprotected RNA is then purified from failure sequences and residual contaminants using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Quantitative Performance Data

The following table summarizes typical performance data for this compound in automated RNA synthesis.

| Parameter | Typical Value | Conditions |

| Coupling Efficiency | >98% | With ETT or DCI activator |

| Coupling Time | 3-6 minutes | Dependent on synthesizer and activator |

| Solubility | Soluble in anhydrous acetonitrile | Standard for oligonucleotide synthesis |

| Deprotection Time (Base) | 10-20 minutes | AMA at 65°C |

| Deprotection Time (2'-TBDMS) | ~2.5 hours | TEA·3HF at 65°C |

Applications

The high fidelity and stability of this compound make it suitable for the synthesis of a wide variety of RNA molecules for numerous applications, including:

-

Therapeutic Oligonucleotides: Synthesis of antisense oligonucleotides, small interfering RNAs (siRNAs), and microRNAs (miRNAs) for gene silencing applications.

-

Research Tools: Production of RNA probes for diagnostics, functional genomics, and structural biology studies.

-

mRNA Synthesis: As a building block for the in vitro transcription of messenger RNA for vaccine and therapeutic protein development.

-

Ribozyme and Aptamer Synthesis: Creation of catalytic RNA molecules and high-affinity ligands for various research and therapeutic purposes.

Conclusion

This compound is an essential reagent for the reliable and efficient chemical synthesis of RNA. Its well-defined structure, with robust protecting groups, ensures high coupling efficiencies and the production of high-quality oligonucleotides. The detailed protocols and performance data provided in this guide are intended to assist researchers and developers in optimizing their RNA synthesis processes for a broad range of cutting-edge applications.

The Role of the TBDMS Protecting Group in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development, enabling the production of RNA molecules for a vast array of applications, including siRNA, ribozymes, and mRNA-based therapeutics. A critical aspect of successful RNA synthesis is the strategic use of protecting groups to prevent unwanted side reactions. Among these, the tert-butyldimethylsilyl (TBDMS) group has been a widely adopted standard for the protection of the 2'-hydroxyl group of the ribose sugar. This technical guide provides an in-depth exploration of the function of the TBDMS protecting group in RNA synthesis, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Function and Rationale

In the chemical synthesis of RNA, the presence of the 2'-hydroxyl group on the ribose sugar, absent in DNA, introduces a significant challenge. This hydroxyl group is nucleophilic and can interfere with the desired 3'-to-5' phosphoramidite coupling chemistry, leading to chain branching and cleavage. The primary function of the TBDMS protecting group is to block the 2'-hydroxyl group, rendering it chemically inert during the synthesis cycle.[1][2][3]

The TBDMS group is favored for several key reasons:

-

Stability: It is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and the basic conditions used for the removal of other protecting groups on the nucleobases and phosphate backbone.[4]

-

Orthogonal Deprotection: The TBDMS group can be selectively removed under conditions that do not affect other protecting groups, a principle known as orthogonal protection. This is typically achieved using a fluoride ion source.[4][5]

-

Commercial Availability: Phosphoramidite monomers incorporating 2'-O-TBDMS protection are widely commercially available, facilitating their routine use in automated RNA synthesis.[4]

Quantitative Data Summary

The efficiency of each step in RNA synthesis is critical for the overall yield and purity of the final product. The following tables summarize key quantitative data related to the use of TBDMS-protected phosphoramidites.

Table 1: Typical Reaction Parameters for Solid-Phase RNA Synthesis using 2'-TBDMS-Protected Monomers [6]

| Step | Reagent/Parameter | Concentration/Conditions | Treatment Time | Typical Efficiency |

| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 60 - 120 seconds | > 99% |

| Coupling | 2'-TBDMS-rN-CE Phosphoramidite & Activator (e.g., 5-Ethylthio-1H-tetrazole) | 0.05 - 0.1 M | 3 - 10 minutes | 98 - 99.5% |

| Capping | Acetic Anhydride/N-Methylimidazole | 10% / 16% | 30 - 60 seconds | > 99% |

| Oxidation | Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 30 - 60 seconds | > 99% |

Table 2: Deprotection and Purification Parameters [6][7]

| Step | Reagent/Parameter | Concentration/Conditions | Treatment Time |

| Cleavage & Base Deprotection | Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | - | 10 minutes at 65°C |

| 2'-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA | 1.4 M HF concentration | 1.5 - 2.5 hours at 65°C |

| 2'-TBDMS Deprotection (Alternative) | Tetrabutylammonium fluoride (TBAF) in THF | 1 M | 24 hours at room temperature |

Table 3: Typical Yields for a 20-mer RNA Oligonucleotide [6]

| Parameter | Typical Value |

| Per-cycle Coupling Efficiency | 98 - 99.5% |

| Overall Yield (post-synthesis) | 60 - 80% |

| Overall Yield (post-purification) | 30 - 50% |

Experimental Protocols

Protocol 1: Automated Solid-Phase RNA Synthesis Cycle

This protocol outlines a single cycle of nucleotide addition using an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

Materials:

-

2'-TBDMS protected ribonucleoside-CE Phosphoramidites (A, C, G, U)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Anhydrous Acetonitrile

-

Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile

-

Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF

-

Capping Solution B: 16% N-Methylimidazole in THF

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

Procedure:

-

Detritylation: The solid support is washed with anhydrous acetonitrile. The detritylation solution is then passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling: The desired 2'-TBDMS-protected phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction proceeds for 3-10 minutes to form a phosphite triester linkage.

-

Capping: To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are acetylated. Capping solutions A and B are delivered to the column.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester by introducing the oxidizing solution.

-

Washing: The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

-

This cycle is repeated until the desired RNA sequence is assembled.

Protocol 2: Deprotection of the Synthesized RNA

This protocol describes the cleavage of the RNA from the solid support and the removal of all protecting groups.

Materials:

-

Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N-Methylpyrrolidone (NMP)

-

Triethylamine (TEA)

-

Dimethylsulfoxide (DMSO)

Procedure:

-

Cleavage and Base Deprotection:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add 1 mL of AMA solution to the vial, seal tightly, and heat at 65°C for 10 minutes.[7] This step cleaves the RNA from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

-

Cool the vial and carefully transfer the supernatant containing the crude RNA to a new tube.

-

Evaporate the solution to dryness using a centrifugal evaporator.

-

-

2'-TBDMS Deprotection:

-

To the dried RNA pellet, add 115 µL of DMSO and heat at 65°C for 5 minutes to fully dissolve the oligonucleotide.[7]

-

Add 60 µL of TEA and mix gently.[7]

-

Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[7]

-

Cool the reaction mixture. The deprotected RNA is now ready for purification by methods such as HPLC or PAGE.

-

Mandatory Visualizations

Chemical Structures

Caption: Key components in TBDMS-protected RNA synthesis.

Solid-Phase RNA Synthesis Cycle

Caption: The four-step cycle of solid-phase RNA synthesis.

Deprotection Workflow

Caption: Stepwise workflow for the deprotection of synthetic RNA.

References

- 1. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 2. kulturkaufhaus.de [kulturkaufhaus.de]

- 3. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. atdbio.com [atdbio.com]

- 6. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

The Role of the Benzoyl (Bz) Group in Adenosine Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical function of the benzoyl (Bz) protecting group in adenosine phosphoramidite chemistry, a cornerstone of synthetic oligonucleotide manufacturing. We will delve into its impact on synthesis efficiency, deprotection kinetics, and provide detailed experimental protocols for its application and removal.

Core Function: Protection of the Exocyclic Amine

In the chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method, reactive functional groups on the nucleobases must be temporarily masked to prevent unwanted side reactions.[1][2] The primary role of the benzoyl (Bz) group is to protect the exocyclic N6-amino group of the adenine base.[2][3]

Without this protection, the nucleophilic N6-amine would be free to react with the activated phosphoramidite monomers during the coupling step. This would lead to the formation of branched oligonucleotide chains and other undesirable side products, severely compromising the yield and purity of the target sequence. The benzoyl group provides robust protection throughout the iterative cycles of oligonucleotide synthesis and is removed in the final deprotection step.[3]

Impact on Oligonucleotide Synthesis Parameters

The choice of a protecting group is a trade-off between stability during synthesis and ease of removal afterward. The benzoyl group is widely used due to its stability, but its chemical properties, particularly its bulkiness, influence key synthesis parameters.

Coupling Efficiency

The steric bulk of the N6-benzoyl group can influence the kinetics of the coupling reaction.[3] Compared to smaller protecting groups or unprotected bases like thymine, the Bz group can slightly reduce coupling efficiency.[3] This effect can be mitigated by extending the coupling time or increasing the concentration of the activator.[3] Despite this, coupling efficiencies for N6-benzoyl-deoxyadenosine phosphoramidite are typically very high, often exceeding 98%.[4][5][6]

| Parameter | Value | Reference Sequence/Condition | Source |

| Standard Average Coupling Efficiency | 98.7% | Proprietary sequence at 0.2 µmol scale | Thermo Fisher Scientific[4] |

| Standard Average Coupling Efficiency | 99.3% | Proprietary oligonucleotide sequence | Thermo Fisher Scientific[5] |

| Typical Coupling Yield Drop | 5–10% | Compared to smaller protecting groups | Benchchem[3] |

| Comparative Coupling Yield (dT) | 99.5% | dT-CE phosphoramidite | Benchchem[3] |

| Comparative Coupling Yield (dA-Bz) | 90–92% | N6-benzoyl-dA derivatives | Benchchem[3] |

Deprotection Kinetics

The benzoyl group is stable under the acidic conditions used to remove the 5'-O-DMT group during each cycle of synthesis. It is designed to be removed under basic conditions after the full oligonucleotide sequence has been assembled.[3] The standard procedure involves treatment with concentrated ammonium hydroxide. Compared to other "mild" protecting groups, such as phenoxyacetyl (Pac), the benzoyl group requires a longer deprotection time.[3]

| Protecting Group | Reagent | Deprotection Time | Source |

| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 16 hours | Benchchem[3] |

| Phenoxyacetyl (Pac) | Concentrated Ammonium Hydroxide | 4 hours | Benchchem[3] |

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving the benzoyl group on adenosine.

Synthesis of N6-Benzoyl-2'-Deoxyadenosine

This protocol describes the initial protection of the 2'-deoxyadenosine nucleoside.

Reagents:

-

2'-Deoxyadenosine

-

Benzoyl chloride (2.5 equivalents)

-

Trimethylsilyl chloride (1.2 equivalents)

-

Anhydrous pyridine

-

Anhydrous acetonitrile

-

Dichloromethane

-

Sodium sulfate (Na₂SO₄)

-

Ice-cold water

Procedure:

-

Dissolve 2'-deoxyadenosine in anhydrous pyridine.

-

Add trimethylsilyl chloride to the solution to transiently protect the hydroxyl groups.

-

Cool the reaction mixture to 0°C.

-

Add benzoyl chloride (2.5 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 18–24 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding ice-cold water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the N6-benzoyl-2'-deoxyadenosine using silica gel column chromatography.

Use in Automated Solid-Phase Oligonucleotide Synthesis

N6-benzoyl-deoxyadenosine is converted into its 5'-O-DMT, 3'-O-phosphoramidite derivative to be used as a building block in automated synthesis. The synthesis cycle is a four-step process.

Workflow:

-

Detritylation: The acid-labile 5'-O-dimethoxytrityl (DMT) group is removed from the 5'-terminus of the growing oligonucleotide chain attached to the solid support, typically using trichloroacetic acid in dichloromethane.

-

Coupling: The DMT-dA(bz) phosphoramidite is activated, commonly with an activator like 5-ethylthio-1H-tetrazole (0.25 M), and added to the support-bound oligonucleotide.[3] The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[] To compensate for the steric hindrance of the benzoyl group, an extended coupling time of 180–300 seconds is recommended.[3]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling cycles. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester bond using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Post-Synthesis Deprotection of the Benzoyl Group

After the final coupling cycle, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Reagents:

-

Concentrated ammonium hydroxide (28-30%)

-

Methanol (optional)

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add a solution of concentrated ammonium hydroxide. A mixture with methanol may also be used.

-

Heat the sealed vial at a controlled temperature (e.g., 55°C).

-

Maintain the reaction for the required duration. For benzoyl groups, a treatment of 16 hours is typically sufficient for complete removal.[3] For comparison, phenoxyacetyl groups may only require 4 hours.[3]

-

After cooling, evaporate the ammonium hydroxide solution.

-

The resulting deprotected oligonucleotide is then purified, typically by High-Performance Liquid Chromatography (HPLC).

Visualized Workflows and Pathways

Conclusion

The benzoyl group is an essential tool in oligonucleotide synthesis, serving as a robust protector of the N6-amino group of adenosine. Its chemical stability prevents the formation of undesired branched byproducts during the iterative synthesis cycles. While its steric bulk can slightly decrease coupling efficiency and its removal requires longer basic treatment compared to milder alternatives, these factors are well-characterized and can be effectively managed through optimized synthesis protocols. The reliability and effectiveness of benzoyl protection have established DMT-dA(bz) phosphoramidite as a fundamental building block for the routine synthesis of high-quality DNA and RNA oligonucleotides for research, diagnostic, and therapeutic applications.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. journalirjpac.com [journalirjpac.com]

- 3. DMT-dA(bz) Phosphoramidite | 98796-53-3 | Benchchem [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to 3'-TBDMS-Bz-rA Phosphoramidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-tert-butyldimethylsilyl-N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical reagent in the chemical synthesis of RNA oligonucleotides. This document outlines its chemical properties, applications, and a detailed protocol for its use in solid-phase RNA synthesis.

Core Compound Data

The following table summarizes the key quantitative data for 3'-TBDMS-Bz-rA phosphoramidite.

| Property | Value | References |

| CAS Number | 129451-75-8 | [1][2][3][4][5] |

| Molecular Weight | 988.19 g/mol | [1][2][6][7] |

| 987.448 g/mol | [3][8] | |

| 988.21 g/mol | [9] | |

| Molecular Formula | C₅₃H₆₆N₇O₈PSi | [2] |

Note: The slight variations in molecular weight reported across different suppliers are typically due to differences in isotopic composition and rounding.

Introduction to this compound

This compound is a protected adenosine building block essential for the automated solid-phase synthesis of RNA. It is specifically designed for incorporation into growing oligonucleotide chains with high efficiency and fidelity. The key features of this reagent include:

-

5'-DMT Group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, allowing for controlled, stepwise synthesis. It is removed at the beginning of each coupling cycle.

-

3'-Phosphoramidite Group: The diisopropylamino phosphoramidite moiety at the 3'-position is activated during the coupling step to form a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

Benzoyl (Bz) Protecting Group: The exocyclic amine of the adenine base is protected by a benzoyl group to prevent unwanted side reactions during synthesis.

-

3'-TBDMS Protecting Group: The tert-butyldimethylsilyl (TBDMS) group protects the 3'-hydroxyl group of the ribose sugar. This silyl ether is stable to the conditions of the synthesis cycle but can be selectively removed during the final deprotection steps using a fluoride source.

These protecting groups ensure that the synthesis proceeds in a controlled, stepwise manner, leading to the desired RNA sequence.

Applications in Research and Development

This phosphoramidite is a cornerstone for the synthesis of various RNA molecules used in a wide range of applications, including:

-

Therapeutic Oligonucleotides: Synthesis of antisense oligonucleotides, small interfering RNAs (siRNAs), and mRNA for therapeutic purposes.

-

Research Tools: Production of RNA probes for diagnostics, functional genomics, and studying RNA structure and function.

-

Structural Biology: High-fidelity synthesis of modified and unmodified RNA strands for structural analysis by techniques such as X-ray crystallography and NMR.

Experimental Protocol: Solid-Phase RNA Synthesis

The following is a generalized protocol for the use of this compound in automated solid-phase RNA synthesis. The synthesis cycle consists of four main steps that are repeated for each nucleotide addition.

1. Reagent Preparation:

-

Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

-

Ensure all other necessary reagents (e.g., activator, capping solutions, oxidizing agent, deblocking solution) are freshly prepared and anhydrous.

2. The Synthesis Cycle:

-

Step 1: Deblocking (Detritylation)

-

The 5'-DMT protecting group is removed from the support-bound nucleoside (or the growing oligonucleotide chain) by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

-

Step 2: Coupling

-

The this compound is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT).

-

The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage. Coupling times are typically longer for RNA synthesis (3-6 minutes) compared to DNA synthesis.

-

-

Step 3: Capping

-

Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and 1-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences) in the final product.

-

-

Step 4: Oxidation

-

The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.

-

This four-step cycle is repeated until the desired RNA sequence is fully assembled.

3. Cleavage and Deprotection:

-

Cleavage from Support: The synthesized oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Removal of Protecting Groups: The same basic solution removes the benzoyl (Bz) protecting group from the adenine base and the cyanoethyl group from the phosphate backbone.

-

Removal of TBDMS Group: The 2'-O-TBDMS groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

4. Purification:

-

The final deprotected RNA oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain a product of high purity.

Workflow and Pathway Visualization

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using the phosphoramidite method.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. idtdna.com [idtdna.com]

- 6. DNA寡核苷酸合成 [sigmaaldrich.com]

- 7. atdbio.com [atdbio.com]

- 8. benchchem.com [benchchem.com]

- 9. usp.org [usp.org]

The Core Principles of Phosphoramidite Chemistry for RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the core principles of phosphoramidite chemistry, the cornerstone of automated solid-phase RNA synthesis. A thorough understanding of this methodology is critical for researchers, scientists, and drug development professionals engaged in the creation of RNA-based therapeutics, diagnostics, and research tools. This document provides a detailed overview of the chemical reactions, experimental protocols, and quantitative data associated with this powerful technology.

Introduction to Phosphoramidite Chemistry for RNA Synthesis

Solid-phase synthesis of RNA using phosphoramidite chemistry has revolutionized the accessibility of synthetic RNA oligonucleotides for a vast array of applications, including siRNA, antisense oligonucleotides, and CRISPR guide RNAs.[1][2][] The method's success lies in its cyclical and automated nature, allowing for the precise, stepwise addition of ribonucleotide building blocks to a growing RNA chain attached to a solid support.[4][] The key challenge in RNA synthesis, compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be appropriately protected to prevent unwanted side reactions and chain degradation.[6][7][8]

The Chemistry of RNA Phosphoramidite Monomers

The building blocks for RNA synthesis are ribonucleoside phosphoramidites. These are chemically modified nucleosides designed for stability during storage and controlled reactivity during synthesis. Each phosphoramidite monomer is characterized by several key chemical modifications:

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with an acid-labile group, most commonly the dimethoxytrityl (DMT) group.[7] This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

-

2'-Hydroxyl Protection: The 2'-hydroxyl group is protected with a base-labile group that is stable throughout the synthesis cycles. Common protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[8][9] The choice of the 2'-protecting group is critical as it influences coupling efficiency and the final deprotection strategy.[8]

-

3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a phosphoramidite group, typically a diisopropylamino phosphoramidite. This group is activated during the coupling step to form a phosphite triester linkage with the 5'-hydroxyl of the growing RNA chain.[4]

-

Exocyclic Amine Protection: The exocyclic amines on the nucleobases (Adenine, Guanine, and Cytosine) are protected with acyl groups to prevent side reactions.[8]

Figure 1: Key components of a ribonucleoside phosphoramidite monomer.

The Solid-Phase RNA Synthesis Cycle

Automated RNA synthesis occurs on a solid support, typically controlled pore glass (CPG) or polystyrene, within a synthesizer column. The process consists of a repeated four-step cycle for each nucleotide addition.[10]

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[10] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.[11]

-

Coupling: The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT).[1][10] The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing RNA chain. This reaction forms a phosphite triester linkage.[10] Due to the steric hindrance of the 2'-protecting group, coupling times for RNA synthesis are generally longer than for DNA synthesis.[8][12]

-

Capping: To prevent the growth of failure sequences (chains that did not undergo coupling), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[4][10] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[4]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester.[10] This is commonly done using a solution of iodine in the presence of water and a weak base like pyridine or lutidine.[10]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Figure 2: The four-step cycle of solid-phase RNA synthesis.

Post-Synthesis Processing: Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This process typically involves:

-

Cleavage from Support and Removal of Phosphate and Base Protecting Groups: The support is treated with a basic solution, such as concentrated ammonium hydroxide or a mixture of ammonia and methylamine (AMA), to cleave the ester linkage holding the RNA to the support and to remove the protecting groups from the phosphate backbone and the exocyclic amines of the nucleobases.[2][13]

-

Removal of 2'-Hydroxyl Protecting Groups: The 2'-O-silyl protecting groups (e.g., TBDMS) are removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[8][13]

The fully deprotected RNA oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[]

Quantitative Data in RNA Synthesis

The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length RNA product. The coupling efficiency, in particular, has a significant impact on the overall yield, especially for longer oligonucleotides.[14][15]

| Parameter | Typical Value/Range | Significance |

| Coupling Efficiency (per step) | 98.5% - 99.5% | A small decrease significantly reduces the final yield of full-length product.[15][16] |

| Coupling Time | 3 - 6 minutes | Longer than DNA synthesis due to steric hindrance of the 2'-protecting group.[8][12] |

| Phosphoramidite Concentration | 0.1 M - 0.2 M | Sufficient concentration is required for efficient coupling.[12] |

| Activator Concentration | ~0.25 M | Activates the phosphoramidite for coupling.[17][18] |

| Deblocking Time | 1 - 3 minutes | Sufficient time is needed for complete DMT removal without damaging the RNA. |

The theoretical yield of full-length product can be calculated using the formula: Yield = (Coupling Efficiency)(Number of couplings) . For example, a 30-mer RNA (29 couplings) synthesized with a 99% average coupling efficiency would have a theoretical yield of approximately 75%, while at 98% efficiency, the yield drops to about 55%.[16]

Experimental Protocols

The following provides a generalized, high-level experimental protocol for solid-phase RNA synthesis. Specific parameters will vary depending on the synthesizer, reagents, and the specific RNA sequence.

Reagent Preparation

-

Phosphoramidite Solutions: Dissolve the ribonucleoside phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).[17] It is critical to maintain anhydrous conditions to prevent hydrolysis of the phosphoramidites.[12]

-

Activator Solution: Prepare a solution of the activator (e.g., 0.25 M ETT) in anhydrous acetonitrile.[17]

-

Other Reagents: Prepare fresh solutions of the deblocking, capping, and oxidizing reagents according to the synthesizer manufacturer's recommendations.

Automated Synthesis

-

Synthesizer Setup: Install the appropriate solid support column (e.g., CPG with the first nucleoside attached) and the prepared reagent bottles on the automated synthesizer.

-

Sequence Programming: Enter the desired RNA sequence into the synthesizer's control software.

-

Synthesis Execution: Initiate the synthesis program. The synthesizer will automatically perform the cyclical deblocking, coupling, capping, and oxidation steps for each nucleotide addition.

Cleavage and Deprotection

-

Ammonolysis: After synthesis, transfer the solid support to a vial and add a solution of aqueous ammonia or AMA. Heat the mixture to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

-

2'-Deprotection: After removing the ammonia, add a fluoride-containing deprotection solution (e.g., TBAF in THF) to the crude RNA to remove the 2'-hydroxyl protecting groups.

-

Quenching and Desalting: Quench the deprotection reaction and desalt the crude RNA solution using techniques like ethanol precipitation or size-exclusion chromatography.

Purification

Purify the full-length RNA oligonucleotide from truncated sequences and other impurities using HPLC or PAGE.

Figure 3: A high-level experimental workflow for phosphoramidite-based RNA synthesis.

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of RNA. Its efficiency and amenability to automation have been instrumental in advancing RNA research and therapeutics. A deep understanding of the underlying chemical principles, the role of protecting groups, and the optimization of reaction conditions is paramount for achieving high-fidelity synthesis of RNA oligonucleotides. As the demand for synthetic RNA continues to grow, further innovations in phosphoramidite chemistry and purification techniques will be crucial for meeting the needs of researchers and the pharmaceutical industry.

References

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. glenresearch.com [glenresearch.com]

- 8. atdbio.com [atdbio.com]

- 9. alfachemic.com [alfachemic.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. atdbio.com [atdbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. idtdna.com [idtdna.com]

- 15. benchchem.com [benchchem.com]

- 16. trilinkbiotech.com [trilinkbiotech.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. glenresearch.com [glenresearch.com]

An In-depth Technical Guide on 3'-TBDMS-Bz-rA Phosphoramidite: Solubility and Stability for Researchers and Drug Development Professionals

Introduction: 3'-TBDMS-Bz-rA phosphoramidite is a critical building block in the chemical synthesis of RNA, a field of immense importance for the development of therapeutics such as siRNA, antisense oligonucleotides, and mRNA-based vaccines. This guide provides a comprehensive overview of the solubility and stability of this key reagent, offering essential data and protocols to ensure its effective use in research and drug development. The proper handling and understanding of its chemical properties are paramount for achieving high-yield, high-purity synthesis of RNA oligonucleotides.

Solubility Profile

The solubility of this compound is a critical factor for its application in automated oligonucleotide synthesis, which predominantly utilizes anhydrous acetonitrile as the solvent. Ensuring complete dissolution at the desired concentration is essential for efficient coupling reactions.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in a consolidated format, the following table summarizes available information and typical solubility characteristics for this class of compounds.

| Solvent | Molar Mass ( g/mol ) | Solubility | Notes |

| Anhydrous Acetonitrile (MeCN) | 41.05 | Soluble | Standard solvent for oligonucleotide synthesis. Concentrations of 0.05 M to 0.1 M are commonly used.[1] Poor solubility of some protected nucleosides in MeCN has been noted.[2] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | ≥ 100 mg/mL (≥ 101.20 mM) | Highly soluble, but hygroscopic nature of DMSO can impact stability if not handled under strictly anhydrous conditions. |

| Dichloromethane (DCM) | 84.93 | Soluble | Can be used for more lipophilic phosphoramidites, though it may affect flow rates and volatility in some synthesizers.[1][2] |

| Chloroform (CHCl₃) | 119.38 | Soluble | A polar organic solvent in which the compound is reported to be soluble. |

| Methanol (MeOH) | 32.04 | Soluble | A polar organic solvent in which the compound is reported to be soluble. |

| Ethyl Acetate (EtOAc) | 88.11 | Sparingly Soluble | Generally lower solubility compared to more polar solvents. |

| Tetrahydrofuran (THF) | 72.11 | Soluble | Can be used, but like acetonitrile, solubility can be an issue for some protected nucleosides.[2] |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the static equilibrium method, followed by a quantitative analysis such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous solvents (e.g., acetonitrile, dichloromethane)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.2 µm, PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired anhydrous solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.2 µm PTFE syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the filtered sample and the standard solutions into the HPLC system.

-

Analyze the chromatograms and determine the concentration of the phosphoramidite in the saturated solution by comparing its peak area to the calibration curve generated from the standard solutions.

-

-

Calculation:

-

The solubility is expressed as mg/mL or mol/L.

-

Stability Profile

The stability of this compound is a critical parameter that directly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. This phosphoramidite is susceptible to degradation via hydrolysis and oxidation. The benzoyl (Bz) and tert-butyldimethylsilyl (TBDMS) protecting groups are designed to be stable throughout the synthesis and are removed under specific deprotection conditions.[3]

Factors Affecting Stability

-

Moisture: Water is a primary cause of degradation, leading to the hydrolysis of the phosphoramidite linkage to form the corresponding H-phosphonate. It is crucial to use anhydrous solvents (<30 ppm water) and handle the reagent under an inert atmosphere.[1]

-

Oxidation: Exposure to air can lead to the oxidation of the P(III) center to a P(V) species, rendering the phosphoramidite inactive for coupling.

-

Temperature: Elevated temperatures can accelerate degradation. It is recommended to store the solid phosphoramidite at low temperatures (-20°C or -80°C).[4]

-

Light: Protection from light is also recommended during storage to prevent any photochemical degradation.

-

Solution Stability: Once dissolved in a solvent like acetonitrile, the stability of the phosphoramidite decreases over time. Stock solutions should be used as fresh as possible. For instance, in-solvent storage recommendations are typically 1 month at -20°C and up to 6 months at -80°C when stored under nitrogen.[4]

Quantitative Stability Data

The following table provides a summary of the stability of phosphoramidites under various conditions, with a focus on degradation rates in solution.

| Condition | Parameter | Observation |

| Storage (Solid) | Temperature | Stable for extended periods when stored at -20°C or below under an inert, dry atmosphere. |

| Storage (in Acetonitrile) | Temperature & Time | At room temperature, degradation is noticeable over hours to days. In a study of deoxyribonucleoside phosphoramidites in acetonitrile, the purity of dA(bz) phosphoramidite was reduced by 6% after five weeks.[5][6] |

| Presence of Water | Hydrolysis | The primary degradation pathway is hydrolysis to the H-phosphonate. The rate of degradation is dependent on the water concentration.[5][6] |

| Presence of Oxygen | Oxidation | The P(III) center is susceptible to oxidation to P(V). |

Experimental Protocols for Stability Assessment

2.3.1. HPLC-Based Stability Study

Objective: To monitor the degradation of this compound in solution over time under specific conditions.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Vials with septa

-

HPLC system with a UV detector and a C18 column

-

Temperature-controlled incubator

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 0.1 M).

-

Dispense the solution into several vials, seal them under an inert atmosphere (e.g., argon or nitrogen), and store them under the desired conditions (e.g., room temperature, 4°C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from one of the vials.

-

Dilute the aliquot to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a suitable gradient elution method to separate the parent phosphoramidite from its degradation products (e.g., H-phosphonate, oxidized species).

-

Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm).

-

-

Data Analysis:

-

Integrate the peak areas of the parent phosphoramidite and any degradation products.

-

Calculate the percentage of the remaining intact phosphoramidite at each time point to determine the degradation rate.

-

2.3.2. ³¹P NMR Spectroscopy for Stability Assessment

Objective: To identify and quantify the phosphorus-containing species in a sample of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CD₃CN or CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the this compound in the deuterated solvent in an NMR tube under an inert atmosphere.

-

-

NMR Data Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

-

Spectral Analysis:

-

The intact phosphoramidite will typically show two peaks around 149-152 ppm, corresponding to the two diastereomers at the phosphorus center.[7]

-

The presence of the hydrolyzed H-phosphonate species will be indicated by peaks in the range of 0-10 ppm.

-

Oxidized P(V) species will appear in a different region of the spectrum.

-

By integrating the respective peak areas, the relative percentage of the intact phosphoramidite and its degradation products can be quantified.[4]

-

Workflow and Logical Relationships

The primary application of this compound is in the solid-phase synthesis of RNA. The following diagrams illustrate the key workflows and relationships.

RNA Synthesis Cycle

The following diagram outlines the four main steps in a single cycle of RNA synthesis using phosphoramidite chemistry on an automated synthesizer.

Caption: The four-step cycle of solid-phase RNA synthesis.

Experimental Workflow for Stability Assessment

This diagram illustrates the logical flow of an experiment designed to assess the stability of this compound.

References

- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. usp.org [usp.org]

A Researcher's In-depth Guide to Phosphoramidite Nomenclature and Abbreviations

For researchers, scientists, and drug development professionals navigating the complexities of synthetic oligonucleotides, a thorough understanding of phosphoramidite chemistry is paramount. Phosphoramidites are the cornerstone of modern DNA and RNA synthesis, enabling the creation of custom sequences for a vast array of applications, from diagnostics and therapeutics to synthetic biology.[1][2][3][4] This technical guide provides a comprehensive overview of phosphoramidite nomenclature and abbreviations, details experimental protocols, and presents quantitative data to aid in the design and execution of oligonucleotide synthesis.

Deciphering Phosphoramidite Nomenclature: A Logical Approach

The nomenclature of a phosphoramidite molecule systematically describes its constituent parts. Understanding this logic is key to interpreting and selecting the correct building blocks for oligonucleotide synthesis. A standard phosphoramidite consists of a nucleoside with several protecting groups attached to prevent unwanted side reactions during synthesis.[3][4]

The core components of a phosphoramidite's name and abbreviation are:

-

The Nucleobase: This is the information-carrying part of the nucleotide (Adenine, Guanine, Cytosine, Thymine, or Uracil).

-

The Sugar: This is either deoxyribose (for DNA) or ribose (for RNA). For RNA, the 2'-hydroxyl group requires a protecting group.

-

The 5'-Hydroxyl Protecting Group: This is typically a Dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow for chain extension.[5]

-

The 3'-Phosphoramidite Group: This is the reactive moiety that forms the phosphite triester linkage with the 5'-hydroxyl of the growing oligonucleotide chain. It is protected by a 2-cyanoethyl group and carries a diisopropylamino group that acts as a leaving group.[3][4]

-

Exocyclic Amine Protecting Groups: The amino groups on the nucleobases (A, G, and C) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz), isobutyryl (iBu), acetyl (Ac), and dimethylformamidine (dmf).[6][7]

Standard and Modified Phosphoramidite Abbreviations

The following tables summarize the abbreviations for standard and commonly used modified phosphoramidites.

Table 1: Standard DNA and RNA Phosphoramidites

| Nucleoside | DNA Abbreviation | Base Protecting Group | RNA Abbreviation | Base Protecting Group | 2'-OH Protecting Group |

| Adenosine | dA | Bz or Pac | rA | Bz or Pac | TBDMS or TOM |

| Cytidine | dC | Bz or Ac | rC | Ac | TBDMS or TOM |

| Guanosine | dG | iBu or dmf | rG | iBu or dmf | TBDMS or TOM |

| Thymidine | T | None | - | - | - |

| Uridine | - | - | U | None | TBDMS or TOM |

Table 2: Common Modified Phosphoramidites and Linkers

| Modification Type | Abbreviation/Name | Description |

| 2'-Sugar Modifications | 2'-OMe | 2'-O-Methyl modification increases nuclease resistance and binding affinity. |

| 2'-MOE | 2'-O-Methoxyethyl modification enhances nuclease resistance and reduces toxicity. | |

| 2'-F | 2'-Fluoro modification provides high binding affinity and nuclease resistance. | |

| Backbone Modifications | LNA | Locked Nucleic Acid provides the highest binding affinity.[8] |

| Phosphorothioate (PS) | A sulfur atom replaces a non-bridging oxygen in the phosphate backbone, increasing nuclease resistance. This modification is introduced during the oxidation step. | |

| 5' and 3' Modifiers | 5'-Amino-Modifier | Introduces a primary amine at the 5'-terminus for subsequent conjugation.[9] |

| 3'-Amino-Modifier | Introduces a primary amine at the 3'-terminus.[9] | |

| 5'-Phosphate | Adds a phosphate group to the 5'-terminus.[10] | |

| Biotin | For affinity purification or detection. | |

| Spacers | C3, C6, C12 Spacers | Alkyl chains of varying lengths to introduce space between a label and the oligonucleotide.[5] |

| Fluorescent Dyes | FAM | Fluorescein, emits in the green spectrum.[11] |

| HEX | Hexachlorofluorescein, emits in the yellow-green spectrum.[12] | |

| TET | Tetrachlorofluorescein, emits in the yellow spectrum.[12] | |

| Cy3, Cy5 | Cyanine dyes with various emission spectra.[13] | |

| ROX | Carboxy-X-rhodamine, emits in the red spectrum.[13] |

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product.

Table 3: Typical Coupling Efficiencies

| Phosphoramidite Type | Average Stepwise Coupling Efficiency | Impact on a 50-mer Synthesis (Theoretical Yield) |

| Standard DNA Phosphoramidites | >99% | >60% |

| Standard RNA Phosphoramidites | 98-99% | 36-60% |

| Modified Phosphoramidites | 95-99% | 7-60% |

Note: Coupling efficiencies can be affected by the synthesizer, reagents, and protocols used. Even a small decrease in coupling efficiency significantly reduces the final yield of the desired full-length product, especially for longer oligonucleotides.[14]

Table 4: Deprotection Conditions for Common Protecting Groups

| Protecting Group | Reagent | Temperature | Duration |

| Standard Base Protection (Bz, iBu) | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours |

| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 10-15 minutes | |

| Fast Deprotection (Ac, dmf) | Concentrated Ammonium Hydroxide | 60°C | 30-60 minutes[15] |

| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 5 minutes[3] | |

| Ultra-Mild Deprotection (Pac, iPr-Pac) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours[3] |

| 2'-TBDMS (RNA) | Triethylamine trihydrofluoride (TEA·3HF) in NMP or DMSO | 65°C | 2.5 hours |

| 2'-TOM (RNA) | Methylamine in Ethanol/Water | Room Temperature | 30 minutes |

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides on a solid support is a cyclical process involving four main chemical reactions for the addition of each nucleotide.[]

Protocol:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).[6] This exposes the 5'-hydroxyl group for the next reaction. The orange-colored trityl cation released can be quantified spectrophotometrically to monitor coupling efficiency.[17]

-

Coupling: The next phosphoramidite monomer, dissolved in anhydrous acetonitrile, is activated by an activator solution (e.g., 0.25 M 5-ethylthiotetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[6]

-

Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), the unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and N-methylimidazole.[4]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6] For the synthesis of phosphorothioate oligonucleotides, this step is replaced with a sulfurization step.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Protocol for Standard DNA Oligonucleotides:

-

Cleavage and Base Deprotection: The solid support is treated with concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at an elevated temperature (e.g., 55-65°C) for a specified duration (see Table 4). This cleaves the succinyl linker, releasing the oligonucleotide from the support, and removes the protecting groups from the nucleobases and the phosphate backbone.[6][18]

-

Removal of Deprotection Reagent: The basic solution is removed, and the crude oligonucleotide is dried.

-

DMT Removal (if "DMT-on" purification is performed): If the final 5'-DMT group was left on for purification, it is removed by treatment with an acidic solution, such as 80% acetic acid in water.[6]

Protocol for RNA Oligonucleotides:

RNA deprotection is a two-step process to first remove the base and phosphate protecting groups, followed by the removal of the 2'-hydroxyl protecting group.

-

Base and Phosphate Deprotection: Similar to DNA, treatment with a basic solution like AMA is used.

-

2'-Hydroxyl Deprotection: The 2'-TBDMS or 2'-TOM protecting groups are removed using a fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF).

Purification

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying "DMT-on" oligonucleotides. The hydrophobic DMT group allows for the separation of the full-length product from shorter, "DMT-off" failure sequences.[19]

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and is effective for obtaining high-purity products, especially for longer sequences.[19]

-

n-Butanol Extraction: A rapid method for removing organic by-products from the deprotection step, such as benzamides, without the need for prior ammonia removal.[20]

Selecting the Right Phosphoramidite: A Decision Pathway

The choice of phosphoramidites depends on the desired characteristics of the final oligonucleotide.

References

- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfachemic.com [alfachemic.com]

- 3. glenresearch.com [glenresearch.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. blog.entegris.com [blog.entegris.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. libpubmedia.co.uk [libpubmedia.co.uk]

- 9. glenresearch.com [glenresearch.com]

- 10. Linkers and Spacers | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 12. Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. atdbio.com [atdbio.com]

- 14. benchchem.com [benchchem.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 17. atdbio.com [atdbio.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. academic.oup.com [academic.oup.com]

The Advent of TBDMS-Protected Phosphoramidites: A Technical Guide to a Cornerstone of Oligonucleotide Synthesis

For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a foundational technology. The discovery and development of tert-butyldimethylsilyl (TBDMS)-protected phosphoramidites marked a pivotal moment in this field, enabling the reliable and efficient solid-phase synthesis of RNA. This in-depth technical guide explores the core principles, experimental protocols, and key data associated with this essential protecting group strategy.

The introduction of the TBDMS group for the 2'-hydroxyl protection of ribonucleosides, pioneered by Kelvin K. Ogilvie and Nassim Usman in the 1980s, was a significant breakthrough.[1][2][3] This innovation addressed the critical challenge of differentiating the 2'- and 3'-hydroxyl groups of the ribose sugar, a prerequisite for the directional synthesis of RNA. The TBDMS group's stability to the acidic conditions required for detritylation and the basic conditions of other steps in the phosphoramidite cycle, combined with its selective removal by fluoride ions, made it an ideal candidate for 2'-hydroxyl protection.[4][5]

Core Principles of TBDMS-Based RNA Synthesis

The solid-phase synthesis of RNA using TBDMS-protected phosphoramidites follows a cyclical four-step process for each nucleotide addition: detritylation, coupling, capping, and oxidation.[6] The TBDMS group on the 2'-hydroxyl of the incoming phosphoramidite monomer remains intact throughout these cycles.

A crucial aspect of this methodology is the potential for migration of the TBDMS group from the 2'- to the 3'-hydroxyl position during the synthesis of the phosphoramidite building blocks.[7] This migration can lead to the formation of unnatural 2'-5' internucleotide linkages in the final oligonucleotide.[8][9] Therefore, stringent quality control of the phosphoramidite monomers is essential to ensure the synthesis of biologically active RNA with the correct 3'-5' phosphodiester backbone.[7][10]

Quantitative Data on TBDMS-Protected Phosphoramidite Synthesis

The efficiency of oligonucleotide synthesis is paramount. The coupling efficiency of TBDMS-protected phosphoramidites is influenced by the activator used and the coupling time. While early methods using 1H-tetrazole required longer coupling times, the development of more potent activators has significantly improved efficiency and reduced synthesis time.[11][12]

| Activator | Typical Concentration (M) | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Reference(s) |

| 1H-Tetrazole | 0.45 | >10 | >98 | [11][13] |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 5 - 6 | >99 | [12][13] |

| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 | 3 | >99 | [11][14] |

| 4,5-Dicyanoimidazole (DCI) | 0.5 | 5 - 10 | >98 | [11][13] |

Experimental Protocols

Synthesis of 2'-O-TBDMS-Ribonucleoside Phosphoramidites

The synthesis of the phosphoramidite monomers is a critical precursor to oligonucleotide synthesis. The following is a generalized protocol:

-

Protection of the 5'- and 3'-hydroxyls: Start with the desired N-protected ribonucleoside. Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

Silylation of the 2'-hydroxyl: React the 5'-O-DMT protected ribonucleoside with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole or silver nitrate, to selectively silylate the 2'-hydroxyl group. Careful control of reaction conditions is necessary to minimize migration to the 3'-position.

-

Phosphitylation of the 3'-hydroxyl: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Purification: The resulting 5'-O-DMT-2'-O-TBDMS-N-protected-ribonucleoside-3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite is purified by silica gel chromatography.

Automated Solid-Phase RNA Synthesis

The following protocol outlines a single cycle of automated solid-phase RNA synthesis on a synthesizer.

-

Detritylation: The 5'-O-DMT group is removed from the support-bound nucleoside by treatment with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

-